(5-Fluorofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluorofuran-2-yl)methanol is a chemical compound with the molecular formula C(_5)H(_5)FO(_2). It is a fluorinated derivative of furan, a heterocyclic organic compound. The presence of a fluorine atom in the furan ring significantly alters its chemical properties, making it a valuable compound in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorofuran-2-yl)methanol typically involves the fluorination of furan derivatives. One common method is the reaction of tetrahydrofuran with cobalt(III) fluoride or potassium tetrafluorocobaltate(III), followed by treatment with alkali . This process yields a mixture of fluorinated furans, including this compound.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction conditions is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: (5-Fluorofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 5-fluorofuran-2-carboxylic acid.
Reduction: Formation of 5-fluorofuran-2-ylmethanol derivatives.
Substitution: Formation of various substituted furans.
Scientific Research Applications
(5-Fluorofuran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (5-Fluorofuran-2-yl)methanol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable interactions with biological molecules. This can lead to the modulation of specific pathways, such as enzyme inhibition or receptor binding, which are crucial for its biological effects .
Comparison with Similar Compounds
- 5-Fluorofuran-2-carboxylic acid
- 5-Fluoro-2-methylfuran
- 5-Fluoro-2,5-dimethylfuran
Comparison: (5-Fluorofuran-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated furans, it offers a balance of reactivity and stability, making it suitable for various applications .
Biological Activity
(5-Fluorofuran-2-yl)methanol is an organic compound characterized by its unique structural features, which include a furan ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 2-position. Its molecular formula is C6H6F1O, and it has a molecular weight of approximately 130.07 g/mol. The presence of the fluorine atom enhances the compound's reactivity and potential biological activity, while the hydroxymethyl group contributes to its ability to participate in various chemical interactions.
Research Findings
Recent studies have explored the biological activity of fluorinated furan derivatives, highlighting their potential as therapeutic agents. For example:
- Cytotoxicity Studies : A study evaluating various fluorinated fuberidazole derivatives found promising cytotoxicity against hypoxic cancer cells, suggesting that this compound and its derivatives could serve as effective anticancer agents due to their selectivity towards tumor environments .
- Structure-Activity Relationship (SAR) : In silico studies have been conducted to understand the structure-activity relationships of similar compounds. These studies often focus on how structural modifications influence biological activity, providing insights into optimizing compounds for enhanced efficacy .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Fluorofuran-2-carboxylic acid | Contains a carboxylic acid group | More acidic properties; potential for different reactivity |
5-Hydroxymethylfuran | Lacks fluorine substitution | More hydrophilic; different biological activities |
4-Fluorophenol | A phenolic compound with fluorine | Exhibits strong hydrogen bonding capabilities |
5-Methylfuran | Methyl group instead of fluorine | Different electronic properties affecting reactivity |
Case Studies
- Anticancer Potential : A case study focusing on novel fuberidazole derivatives demonstrated that specific modifications could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This suggests that further exploration of this compound could yield valuable insights into developing targeted cancer therapies .
- Inhibition Mechanisms : Research has indicated that compounds similar to this compound may inhibit key metabolic pathways in cancer cells, leading to reduced proliferation rates. Understanding these mechanisms is essential for designing effective therapeutic agents based on this scaffold.
Properties
IUPAC Name |
(5-fluorofuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGCGFRKOWIYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.